An In-depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of Potassium 2-benzyl-4-chlorophenate
An In-depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of Potassium 2-benzyl-4-chlorophenate
This technical guide provides a comprehensive analysis of the chemical structure and molecular weight of potassium 2-benzyl-4-chlorophenate (CAS RN: 35471-49-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and experimental methodologies for the characterization of this important phenolic salt.
Introduction
Potassium 2-benzyl-4-chlorophenate is the potassium salt of 2-benzyl-4-chlorophenol, a compound with established applications as a disinfectant, bacteriostat, sanitizer, and microbiocide.[1] The formation of the potassium salt enhances its solubility and utility in various formulations. A precise understanding of its chemical structure and molecular weight is fundamental for its application, quality control, and regulatory compliance. This guide will elucidate the structural features of this compound and provide a detailed framework for the analytical determination of its molecular weight, emphasizing the principles behind the selection of experimental techniques.
Chemical Structure Elucidation
The chemical identity of potassium 2-benzyl-4-chlorophenate is defined by its unique arrangement of atoms. The structure consists of a potassium cation (K⁺) ionically bonded to the oxygen atom of a 2-benzyl-4-chlorophenate anion.
The anionic component is characterized by a phenol ring substituted with a chlorine atom at the para-position (position 4) and a benzyl group at the ortho-position (position 2) relative to the hydroxyl group.
2D Chemical Structure
Structural Identifiers
For unambiguous identification in databases and literature, the following structural identifiers are used:
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₀ClKO | [2] |
| SMILES | C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[K+] | [2][3] |
| InChI | InChI=1S/C13H11ClO.K/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10;/h1-7,9,15H,8H2;/q;+1/p-1 | [2][3] |
| InChIKey | BRVHNHNUMVEFSQ-UHFFFAOYSA-M | [2][3] |
Molecular Weight Analysis
The molecular weight of a compound is a critical parameter, influencing its physical properties, stoichiometry, and pharmacological activity. This section details both the theoretical calculation and the experimental determination of the molecular weight of potassium 2-benzyl-4-chlorophenate.
Theoretical Molecular Weight Calculation
The molecular weight is calculated from the molecular formula (C₁₃H₁₀ClKO) using the atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Potassium | K | 1 | 39.098 | 39.098 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 256.773 |
The calculated molecular weight of potassium 2-benzyl-4-chlorophenate is approximately 256.77 g/mol .[4] This value serves as a benchmark for experimental verification.
Experimental Verification of Molecular Weight and Structure
A multi-faceted experimental approach is essential for the robust confirmation of both the molecular weight and the chemical structure. This typically involves a combination of mass spectrometry for molecular weight determination and spectroscopic techniques for structural elucidation.
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. For potassium 2-benzyl-4-chlorophenate, this method can directly confirm the mass of the intact salt or its constituent ions.
Causality of Experimental Choices: The analysis of salts by mass spectrometry can be challenging due to the high ionization efficiency of alkali metals like potassium, which can lead to signal suppression of the analyte of interest.[3] Therefore, the choice of ionization technique and sample preparation is critical. Electrospray ionization (ESI) is a suitable soft ionization technique that can generate ions of the intact salt or its components with minimal fragmentation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation:
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Dissolve a small amount (e.g., 1 mg) of potassium 2-benzyl-4-chlorophenate in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
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Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The presence of the potassium salt itself can suppress the signal of the organic anion, so a dilute solution is preferable.
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Instrumentation and Parameters:
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Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
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Ionization Mode: Both positive and negative ion modes should be employed.
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In positive ion mode , the potassium cation ([K]⁺) at m/z 39.10 will be readily detected. Adducts of the parent molecule with another potassium ion or other cations may also be observed.
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In negative ion mode , the 2-benzyl-4-chlorophenate anion ([C₁₃H₁₀ClO]⁻) will be detected at an expected m/z of approximately 217.04.[4]
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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ESI Source Parameters:
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Capillary Voltage: 3-4 kV
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Nebulizing Gas (N₂): Adjust to ensure a stable spray.
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Drying Gas (N₂): Set the temperature and flow rate to efficiently desolvate the ions (e.g., 300-350 °C).
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Data Acquisition and Analysis:
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Acquire mass spectra over a relevant m/z range (e.g., 50-500).
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In negative ion mode, the presence of a prominent peak at m/z corresponding to the calculated mass of the 2-benzyl-4-chlorophenate anion (217.04 g/mol ) provides strong evidence for the structure.
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High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental composition.
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